Phylloseptin-1
Description
Phylogenetic Placement and Source Species
PS-1 is a member of the phylloseptin family, a group of peptides exclusive to the subfamily Phyllomedusinae (Hylidae). These frogs are endemic to the Neotropics, with species like Phyllomedusa hypochondrialis and Phyllomedusa oreades serving as primary sources for PS-1. The subfamily Phyllomedusinae comprises 16 genera, including Phyllomedusa, which is renowned for producing structurally diverse AMPs.
Key Features of Phyllomedusinae AMPs
Biochemical Characteristics of PS-1
PS-1 consists of 19 amino acids with the sequence FLSLIPHAINAVSAIAKHN-NH₂ . Its structural hallmarks include:
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSLIPHIVSGVASIAKHF |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
PSN-1 exhibits potent antimicrobial activity against various bacterial strains and fungi. Its mechanism primarily involves disrupting microbial cell membranes, leading to cell lysis.
Key Findings:
- Broad-Spectrum Activity : PSN-1 shows significant effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for PSN-1 against S. aureus is reported to be as low as 5 µM .
- Antifungal Properties : PSN-1 also demonstrates antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 5 | Antibacterial |
| Escherichia coli | 20 | Antibacterial |
| Candida albicans | 10 | Antifungal |
Antiparasitic Activity
Research has shown that PSN-1 possesses significant antiparasitic properties, particularly against protozoan parasites such as Leishmania species and Plasmodium falciparum.
Case Studies:
- Leishmanicidal Activity : In vitro studies indicate that PSN-1 effectively reduces the infection index of Leishmania amazonensis in macrophages. Treatment with PSN-1 at concentrations of 1, 8, or 32 µM resulted in a reduction of infected cells by 52%, 81%, and 96%, respectively .
- Antiplasmodial Effects : PSN-1 demonstrated significant activity against Plasmodium falciparum, with effective concentrations starting at 16 µg/mL, comparable to established treatments like artesunate .
| Parasite | Effective Concentration (µM) | Reduction in Infection Index (%) |
|---|---|---|
| Leishmania amazonensis | 32 | 96 |
| Plasmodium falciparum | 16 | Significant reduction observed |
Anticancer Potential
Emerging studies suggest that PSN-1 may also have anticancer properties. The peptide has shown cytotoxic effects against various cancer cell lines while exhibiting low toxicity towards normal cells.
Findings:
- Cytotoxicity Against Cancer Cells : PSN-1 has been tested on cancer cell lines such as MCF-7 (breast cancer), H157 (lung cancer), and U251MG (glioblastoma), demonstrating significant cell viability reduction at specific concentrations .
| Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|
| MCF-7 | 10 | Significant reduction |
| H157 | 15 | Significant reduction |
| U251MG | 12 | Significant reduction |
| HMEC-1 (normal cells) | >40 | Low toxicity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phylloseptin-2 and Phylloseptin-3
Phylloseptin-2 (PSN-2) and Phylloseptin-3 (PSN-3) are homologs of PSN-1, sharing 19 residues but differing in the C-terminal six amino acids (Table 1). Solid-state NMR studies reveal distinct membrane interactions:
- Structural Topology : PSN-1 tilts 8° in lipid bilayers, optimizing lysine-17 exposure to water, whereas PSN-2 and PSN-3 align parallel to the membrane surface .
- Activity : PSN-1 shows superior antiplasmodial activity (IC50: 16 µg/mL for P. falciparum) compared to PSN-2/3, likely due to charge distribution and helix flexibility .
Table 1: Structural and Functional Comparison of Phylloseptins
Other Phylloseptin Variants (PLS-S Series)
Five novel phylloseptins (PLS-S2 to PLS-S6) were identified in Phyllomedusa sauvagii. PLS-S1 corresponds to PSN-1. Key differences include:
- Antimicrobial Specificity : PLS-S3 and PLS-S5 exhibit stronger activity against Staphylococcus aureus biofilms than PSN-1, while PLS-S4 shows higher toxicity to mammalian cells .
- Anti-Parasitic Activity : PLS-S peptides inhibit Leishmania infantum and L. major but with variable efficacy compared to PSN-1’s potent action against L. amazonensis .
Comparison with Functionally Similar AMPs
Dermaseptins
Dermaseptins are another frog-derived AMP family with α-helical structures. Unlike PSN-1:
Melittin
Melittin, a bee venom peptide, shares membrane-disruptive properties but differs critically:
Unique Advantages of Phylloseptin-1
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing this compound is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This approach allows the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
- Resin and Reagents:
- Fmoc-Rink-Amide-MBHA resin is typically used as the solid support, which facilitates amidation at the C-terminus of the peptide.
- Fmoc-protected amino acids are sequentially coupled to the resin-bound peptide chain.
- Synthesis Instrument:
- Automated peptide synthesizers such as the Prelude Peptide Synthesizer (Protein Technologies Inc.) are employed for precise and efficient assembly.
- Cleavage and Deprotection:
- After chain assembly, the peptide is cleaved from the resin using a cleavage cocktail composed of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).
- The cleavage step typically lasts about 2 hours at room temperature.
- Precipitation and Purification:
- The crude peptide is precipitated by adding cold diisopropyl ether.
- The precipitate is then extracted with water and lyophilized to obtain a dry powder.
- Mass Spectrometry Analysis:
- The peptide integrity and molecular weight are confirmed by mass spectrometry, such as using a MicrOTOF-Q II instrument (Bruker Daltonics).
This method yields amidated PSN-1 with the sequence FLSLIPHAINAVSAIAKHN-NH2, which is critical for its biological activity.
Biological Sample Preparation and Peptide Isolation
Although chemical synthesis is the mainstay for obtaining PSN-1, the peptide can also be isolated from natural sources:
- Skin Secretion Collection:
- Skin secretions are collected from Phyllomedusa sauvagii by gentle squeezing of the frog's skin.
- The secretions are diluted in sterile diethylpyrocarbonate (DEPC)-treated water, rapidly frozen in liquid nitrogen, and lyophilized.
- mRNA Extraction and cDNA Cloning:
- Poly(A)+ RNA is extracted from the lyophilized skin secretion.
- Reverse transcription and PCR amplification using primers targeting conserved regions of preprodermaseptin transcripts allow cloning of the phylloseptin precursors.
- Peptide Identification:
This biological approach is primarily used for discovery and characterization rather than large-scale preparation.
Summary Table of this compound Preparation Methods
| Step | Method/Technique | Details/Conditions | Purpose/Outcome |
|---|---|---|---|
| Peptide Assembly | Solid-phase peptide synthesis (Fmoc-SPPS) | Automated synthesizer; Fmoc-Rink-Amide-MBHA resin; Fmoc amino acids | Stepwise peptide chain construction |
| Cleavage and Deprotection | TFA/TIS/Water cocktail (95:2.5:2.5 v/v/v) | Room temperature, 2 hours | Release peptide from resin, remove protecting groups |
| Precipitation and Purification | Cold diisopropyl ether precipitation; lyophilization | Precipitate crude peptide; extract with water; freeze-dry | Obtain crude peptide powder |
| Peptide Characterization | Mass spectrometry (MicrOTOF-Q II) | Confirm molecular weight and purity | Verify peptide integrity |
| Isotopic Labeling (optional) | Incorporation of ^2H and ^15N labeled amino acids | Specific positions in peptide sequence | Facilitate structural and membrane interaction studies |
| Natural Source Isolation | Skin secretion collection and mRNA cloning | DEPC water dilution, freezing, lyophilization; PCR cloning | Identify and isolate native peptide |
| Peptide Purification | Sep-Pak C-18 cartridge and HPLC | Elution with acetonitrile gradients | Purify peptide from skin secretions |
Research Findings on Preparation and Characterization
- The synthetic PSN-1 peptide prepared by Fmoc-SPPS and subsequent purification exhibits expected antimicrobial activity, confirming the efficacy of the preparation method.
- Isotopically labeled PSN-1 variants allow detailed biophysical studies, demonstrating the peptide's α-helical structure and membrane-disruptive mechanism.
- Transcriptomic approaches complement chemical synthesis by enabling the discovery of peptide variants and providing sequences for synthetic reproduction.
Q & A
Basic Research Questions
Q. How to design an in vivo study to evaluate Phylloseptin-1’s systemic toxicity?
- Methodological Answer : Use Swiss mice models with intravenous administration of a bolus dose (e.g., 4 mg/kg). Assess toxicity via histopathological analysis of liver, spleen, kidney, and lung tissues, combined with blood biochemistry (e.g., serum enzymes, electrolytes) and cytotoxicity indices (e.g., bone marrow erythrocyte viability). Include control groups and follow ethical guidelines for animal studies .
- Data Considerations : Report absolute values for biochemical parameters (e.g., ALT, creatinine) and comparative histology images. Use non-parametric tests (e.g., Mann-Whitney U) if sample sizes are small .
Q. What experimental models are suitable for assessing this compound’s antimicrobial efficacy?
- Methodological Answer : Conduct in vitro assays using Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Determine minimum inhibitory concentrations (MICs) via broth microdilution. Validate membrane disruption via fluorescence-based assays (e.g., SYTOX Green uptake). Include negative controls (e.g., untreated bacteria) and reference antibiotics .
- Data Contradictions : Address discrepancies between in vitro MIC values and in vivo efficacy by analyzing factors like serum protein binding or pH sensitivity .
Advanced Research Questions
Q. How to optimize this compound’s therapeutic index through structural modification?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substitutions in the peptide’s cationic or hydrophobic domains. Test analogs for antimicrobial activity (MIC assays) and cytotoxicity (e.g., hemolysis assays). Use molecular dynamics simulations to predict membrane interactions .
- Experimental Design : Prioritize analogs with ≥10-fold selectivity (antimicrobial vs. cytotoxic effects). Validate purity via HPLC and mass spectrometry .
Q. What strategies mitigate potential resistance mechanisms against this compound?
- Methodological Answer : Screen for resistance by serially passaging bacteria in sub-inhibitory peptide concentrations. Use RNA sequencing to identify upregulated genes (e.g., efflux pumps, membrane modification enzymes). Validate findings via knockout mutants. Combine this compound with adjuvants (e.g., efflux pump inhibitors) .
- Data Interpretation : Classify resistance as intrinsic (pre-existing) or acquired (mutation-driven) based on passage frequency and genetic stability .
Q. How to investigate this compound’s interaction with host cell membranes to minimize off-target effects?
- Methodological Answer : Compare peptide binding to mammalian vs. microbial membranes using surface plasmon resonance (SPR) or fluorescence anisotropy. Measure membrane depolarization in mammalian cell lines (e.g., HEK293) via DiBAC4(3) dye. Use confocal microscopy to localize peptide accumulation .
- Advanced Tools : Employ molecular docking to predict binding affinities to lipid bilayers. Validate with mutagenesis studies on key peptide residues .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols (e.g., solid-phase peptide synthesis) and characterization data (e.g., CD spectroscopy for secondary structure) in supplemental files .
- Statistical Rigor : For dose-response studies, use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC50 values. Apply ANOVA with post-hoc corrections for multi-group comparisons .
- Ethical Compliance : Adhere to institutional guidelines for animal welfare (e.g., ARRIVE 2.0) and human tissue studies (e.g., Helsinki Declaration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
